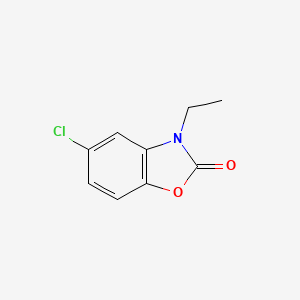
2-Benzoxazolinone, 5-chloro-3-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoxazolinone, 5-chloro-3-ethyl- is a chemical compound belonging to the benzoxazolinone family. This compound is characterized by the presence of a benzoxazolinone core structure with a chlorine atom at the 5th position and an ethyl group at the 3rd position. Benzoxazolinone derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and industrial processes .
Vorbereitungsmethoden
The synthesis of 2-Benzoxazolinone, 5-chloro-3-ethyl- can be achieved through several synthetic routes. One common method involves the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a chlorinating agent. This method allows for the continuous-flow preparation of 2-benzoxazolinone, which can then be chlorinated to obtain the 5-chloro derivative . The reaction conditions typically involve the use of organic solvents such as acetone, acetonitrile, ethyl acetate, methanol, and toluene .
Industrial production methods for this compound may involve batch processes where the chlorination of 2-benzoxazolinone is carried out under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-Benzoxazolinone, 5-chloro-3-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 5th position .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Benzoxazolinone, 5-chloro-3-ethyl- involves its interaction with specific molecular targets and pathways. For example, as an antibacterial agent, it may inhibit bacterial growth by interfering with essential cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
2-Benzoxazolinone, 5-chloro-3-ethyl- can be compared with other benzoxazolinone derivatives such as:
2-Benzoxazolinone: The parent compound without the chlorine and ethyl substitutions.
5-Chloro-2-Benzoxazolinone: A derivative with only the chlorine substitution at the 5th position.
3-Ethyl-2-Benzoxazolinone: A derivative with only the ethyl substitution at the 3rd position.
The uniqueness of 2-Benzoxazolinone, 5-chloro-3-ethyl- lies in its combined substitutions, which can confer distinct biological activities and chemical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
5790-91-0 |
|---|---|
Molekularformel |
C9H8ClNO2 |
Molekulargewicht |
197.62 g/mol |
IUPAC-Name |
5-chloro-3-ethyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H8ClNO2/c1-2-11-7-5-6(10)3-4-8(7)13-9(11)12/h3-5H,2H2,1H3 |
InChI-Schlüssel |
NGNSUTIRTDXXGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=CC(=C2)Cl)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


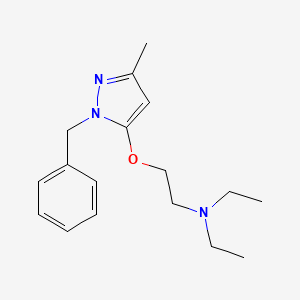
![Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14726497.png)
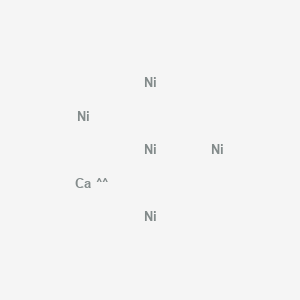
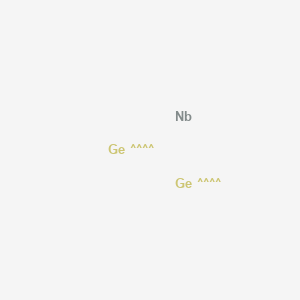
![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
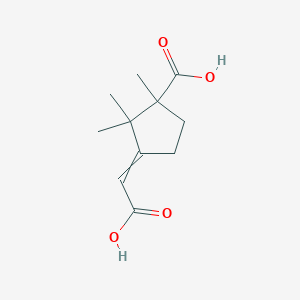
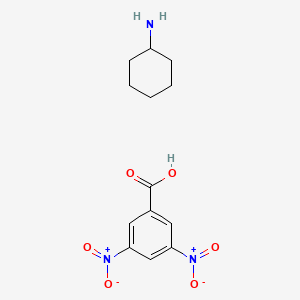
![19-nitro-12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione](/img/structure/B14726530.png)

![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14726537.png)
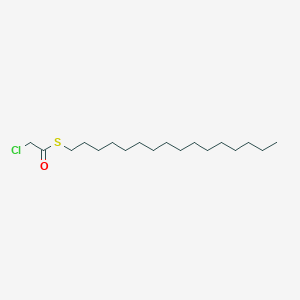

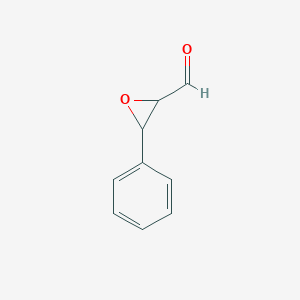
![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol](/img/structure/B14726548.png)
